Sodium Butane-2-sulfinate vs. Methanesulfinate: Quantified Lipophilicity Advantage (LogP Δ = 0.39)
Sodium butane-2-sulfinate exhibits a computed LogP of 0.75, compared to 0.36 for sodium methanesulfinate, representing a ~108% higher partition coefficient that predicts enhanced organic-phase partitioning and greater membrane permeability for derived sulfonyl-containing products . This measured difference in lipophilicity is critical for medicinal chemistry programs where modulating logD within a target range (typically 1–3 for oral bioavailability) is essential, and the sec-butyl substituent provides a quantifiable hydrophobicity increment over the methyl congener.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.7472 (sodium butane-2-sulfinate) |
| Comparator Or Baseline | LogP = 0.36100 (sodium methanesulfinate, CAS 20277-69-4) |
| Quantified Difference | ΔLogP = +0.39 (107% higher predicted partition coefficient for butane-2-sulfinate) |
| Conditions | Computed LogP values from vendor technical datasheets; calculated using standard in silico prediction algorithms (ACD/Labs or equivalent). |
Why This Matters
For procurement decisions in medicinal chemistry SAR programs, the 0.39 LogP increment provided by the sec-butyl sulfinate (vs. methyl) offers a quantifiable lipophilicity step that can be rationally designed into lead molecules to fine-tune ADME properties.
